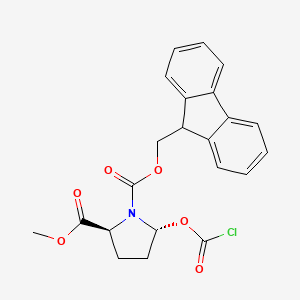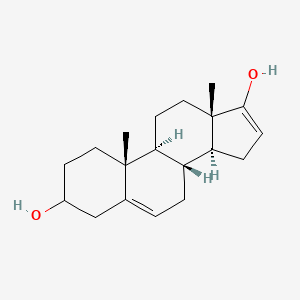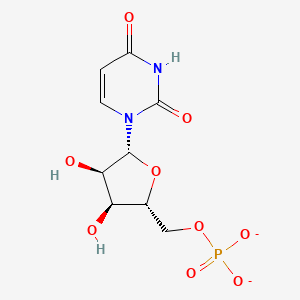
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal is a fluorinated sugar derivative. This compound is characterized by the presence of a fluorine atom at the third carbon position and multiple hydroxyl groups, making it a polyhydroxy aldehyde. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal typically involves the fluorination of a suitable hexose derivative. One common method is the selective fluorination of a protected hexose, followed by deprotection to yield the desired compound. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods or microbial fermentation processes to achieve higher yields and purity. These methods are advantageous due to their specificity and environmentally friendly nature. The use of biocatalysts can also reduce the need for harsh chemicals and extreme reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or nitric acid under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols, amines, or cyanides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanoic acid.
Reduction: (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated carbohydrates and glycomimetics.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for glycosidases and other carbohydrate-processing enzymes.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of fluorinated polymers.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom can enhance binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the active site residues of the target enzyme. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal: A non-fluorinated analog with similar hydroxyl group arrangement but lacking the fluorine atom.
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Another analog with a different stereochemistry at the second carbon position.
Uniqueness
The presence of the fluorine atom in (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal imparts unique chemical and biological properties, such as increased stability, altered reactivity, and enhanced binding interactions with biological targets. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H11FO5 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5+,6-/m1/s1 |
InChI Key |
RMHCJIQOFXULDL-ARQDHWQXSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C=O)O)F)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11826615.png)

![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)
![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)



![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)
![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)
![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)
